molecular formula C11H15BrClN B2580029 3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride CAS No. 2503208-77-1

3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride

Cat. No. B2580029
CAS RN: 2503208-77-1
M. Wt: 276.6
InChI Key: BIROHYOIQPRTKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is not well-documented in the available literature .


Molecular Structure Analysis

The molecular structure of “3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride” is not explicitly described in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride” are not detailed in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride” are not well-documented in the available literature .

Scientific Research Applications

Synthetic Utility in Medicinal Chemistry

  • Building Blocks for Fluorinated Compounds : One study highlights the synthesis of fluorinated beta-amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, demonstrating the utility of related azetidine compounds in creating building blocks for medicinal chemistry. These fluorinated compounds have high potential due to their unique properties and applications in drug design (Van Hende et al., 2009).

Antiviral and Anticonvulsant Properties

  • Antiviral Compounds Synthesis : Another research focused on synthesizing compounds with potential antiviral properties, indicating the broader application of bromophenyl compounds in developing treatments for viral infections. This study underscores the importance of these compounds in synthesizing agents against herpes simplex virus and varicella-zoster virus (Jones et al., 1988).
  • Sodium Channel Blocking for Anticonvulsant Activity : Research on 3-aminopyrroles, including compounds with a 4-bromophenyl group, showed considerable anticonvulsant activity with minimal neurotoxicity, demonstrating the therapeutic potential of bromophenyl derivatives in neurological disorders (Unverferth et al., 1998).

Novel Functionalized Azetidines Synthesis

  • Synthesis of Functionalized Azetidines : The synthetic utility of 3-bromo-3-ethylazetidines for preparing a range of functionalized azetidines was explored, showcasing the versatility of bromoethyl compounds in synthetic organic chemistry. This work demonstrates their role as precursors for novel azetidine derivatives, which could have implications in drug development and materials science (Stankovic et al., 2013).

Antimicrobial Agents Development

  • Synthesis of Antimicrobial Agents : A study on the synthesis of substituted phenyl azetidines as potential antimicrobial agents illustrates the broader application of bromophenyl methyl azetidine derivatives in creating new treatments for microbial infections. This research underscores the importance of structural modifications to enhance antimicrobial activity (Doraswamy & Ramana, 2013).

Mechanism of Action

The mechanism of action of “3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride” is not clearly defined in the available resources .

Safety and Hazards

The safety and hazards associated with “3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride” are not clearly defined in the available resources .

Future Directions

The future directions for the study and application of “3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride” are not explicitly mentioned in the available resources .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-3-methylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-11(7-13-8-11)6-9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIROHYOIQPRTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride

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